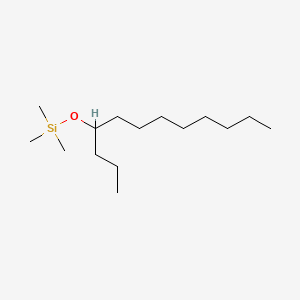

4-Trimethylsilyloxydodecane

Description

Contextualization within Organosilicon Chemistry and Silyl (B83357) Ethers

4-Trimethylsilyloxydodecane is an organosilicon compound, a class of chemical compounds containing carbon-silicon bonds. wikipedia.org These compounds are often colorless, hydrophobic, and stable in air. wikipedia.org The defining feature of this compound is its silyl ether functional group. Silyl ethers are a group of chemical compounds where a silicon atom is covalently bonded to an alkoxy group, with the general structure R¹R²R³Si−O−R⁴. wikipedia.org In the case of this compound, the silicon atom is bonded to three methyl groups (the "trimethylsilyl" or TMS group) and an oxygen atom, which is in turn attached to the fourth carbon of a twelve-carbon chain (dodecane). wikipedia.orgwikipedia.orgmolaid.com The carbon-silicon bonds are longer and weaker than carbon-carbon bonds, and the silicon-oxygen bond is notably strong. wikipedia.org

Silyl ethers are formed by the reaction of an alcohol with a silylating agent, such as trimethylsilyl (B98337) chloride, often in the presence of a base like imidazole (B134444) or triethylamine (B128534). wikipedia.orgfiveable.me The silicon atom is susceptible to nucleophilic attack, which is a key aspect of the formation and cleavage of the Si-O bond. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₃₄OSi molaid.com |

| Molecular Weight | 258.52 g/mol molaid.com |

| Synonyms | dodecan-4-yloxy(trimethyl)silane molaid.com |

| CAS Number | 39789-28-1 molaid.com |

Significance of Trimethylsilyl Ethers in Modern Organic Synthesis

Trimethylsilyl (TMS) ethers, and silyl ethers in general, are of great significance in modern organic synthesis, primarily serving as protecting groups for alcohols. wikipedia.orgnumberanalytics.com The hydroxyl group (-OH) is reactive and can interfere with desired chemical transformations elsewhere in a molecule. thieme-connect.de By converting an alcohol to a trimethylsilyl ether, the reactive proton of the hydroxyl group is replaced by a bulky and chemically inert trimethylsilyl group. wikipedia.orgfiveable.me

This "protection" strategy allows chemists to perform a wide range of reactions, such as oxidation, reduction, or organometallic additions, on other parts of the molecule without affecting the hydroxyl group. fiveable.me The TMS group is advantageous because it is stable in many reaction conditions, including basic, oxidative, and reductive environments. fiveable.me

A crucial aspect of any protecting group is its ease of removal to regenerate the original functional group. Trimethylsilyl ethers are valued for their selective removal under mild conditions. wikipedia.org They can be readily cleaved to restore the alcohol by treatment with acidic solutions or fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). wikipedia.orgwikipedia.org The relative stability of different silyl ethers can be tuned by changing the alkyl groups on the silicon atom, allowing for selective protection and deprotection in complex molecules. wikipedia.org

Table 2: Comparison of Common Silyl Ether Protecting Groups

| Silyl Group | Abbreviation | Relative Rate of Acidic Cleavage | Relative Rate of Basic Cleavage |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

(Data sourced from reference wikipedia.org)

Overview of Dodecane (B42187) Derivatives in Chemical Research

Dodecane is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. Its derivatives are molecules that contain the 12-carbon dodecane backbone but with additional functional groups or structural modifications. These derivatives are a subject of interest in various areas of chemical research.

In synthetic chemistry, dodecane derivatives serve as building blocks for constructing more complex molecules. For instance, multifunctionalized tricyclo[6.2.2.0(1,6)]dodecane derivatives have been synthesized through domino reactions, highlighting their importance in creating complex polycyclic structures for medicinal research. nih.gov Similarly, the synthesis of oxaazatetracyclo[5.5.0.0³,¹¹.0⁵,⁹]dodecane derivatives has been explored for creating novel cage compounds. tandfonline.com

Beyond synthesis, certain dodecane derivatives have been investigated for their potential biological activities. Research has indicated that some derivatives possess antimicrobial and antioxidant properties. For example, specific dodecane derivatives have shown inhibitory effects against pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. Furthermore, the compound this compound itself has been identified as a secondary metabolite produced by dark septate endophytes in the seeds of Falcataria moluccana, suggesting a role in natural biological systems. gjesm.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

39789-28-1 |

|---|---|

Molecular Formula |

C15H34OSi |

Molecular Weight |

258.51 g/mol |

IUPAC Name |

dodecan-4-yloxy(trimethyl)silane |

InChI |

InChI=1S/C15H34OSi/c1-6-8-9-10-11-12-14-15(13-7-2)16-17(3,4)5/h15H,6-14H2,1-5H3 |

InChI Key |

SJKPEACOKJCOLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCC)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trimethylsilyloxydodecane and Analogues

Regioselective Strategies for Hydroxylation and Subsequent Silylation on Dodecane (B42187) Scaffolds

Achieving regioselectivity in the hydroxylation of a long-chain alkane like dodecane is a significant synthetic challenge due to the chemical similarity of the numerous C-H bonds. However, several strategies can be employed to introduce an oxygen functionality at a specific position, which is then converted to the target silyl (B83357) ether.

Direct C-H Functionalization Approaches

Direct C-H functionalization is a powerful strategy that aims to convert a C-H bond into a C-O or C-Si bond in a single step, avoiding the need for pre-functionalized starting materials. While highly desirable for atom economy, achieving high regioselectivity on a flexible alkane chain like dodecane is difficult.

Transition-metal catalysis has emerged as a leading approach for this transformation. For instance, rhodium and iridium-based catalysts can facilitate the intramolecular silylation of alkyl C-H bonds. nih.govnih.gov In these systems, an alcohol is first tethered to a hydrosilane, and the resulting complex directs the catalyst to a specific C-H bond. While selectivity for γ (1,3) and δ (1,4) positions has been achieved, precisely targeting the C-4 position of dodecane among other secondary carbons remains a formidable challenge. nih.govnih.gov The selectivity is often governed by the formation of stable 5- or 6-membered metallacyclic intermediates, which favors functionalization at positions other than C-4 in a linear chain. organic-chemistry.org Research has shown that ligand design is crucial in directing the regioselectivity of these reactions. escholarship.org

Current research in C-H functionalization focuses on developing new catalyst systems with unique directing groups or templates that can overcome these selectivity issues. nih.govnih.gov For example, some iridium-based catalysts have shown promise in the silylation of secondary C-H bonds to form 1,3-diols after oxidation, but controlling this for a specific single hydroxylation at C-4 is not yet routine. nih.gov

Hydroboration-Oxidation/Silylation Sequences

A more established and predictable method for preparing 4-dodecanol (B156585), the precursor to 4-trimethylsilyloxydodecane, is the hydroboration-oxidation of a dodecene isomer. This two-step reaction sequence reliably installs a hydroxyl group with specific regiochemistry and stereochemistry. researchgate.net

To synthesize 4-dodecanol, one would start with either cis- or trans-4-dodecene. The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran complex (BH₃·THF), across the double bond. The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. This hydroboration step is a syn-addition, meaning the boron and hydrogen add to the same face of the double bond.

Once the 4-dodecanol is isolated, it can be readily converted to this compound. This is a standard protection reaction where the alcohol is treated with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like triethylamine (B128534) (Et₃N) or imidazole (B134444) in a suitable solvent like dichloromethane (DCM).

| Starting Material | Reagents | Intermediate Product | Final Product | Typical Yield |

| 4-Dodecene | 1. BH₃·THF2. H₂O₂, NaOH | 4-Dodecanol | This compound | Good to Excellent |

| 3-Dodecene | 1. BH₃·THF2. H₂O₂, NaOH | Mixture of 3-Dodecanol (B156359) and 4-Dodecanol | Mixture of Silyl Ethers | Variable |

Grignard Reagent Mediated Syntheses and Silyl Ether Protection

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. sigmaaldrich.comlibretexts.org To produce 4-dodecanol, two primary retrosynthetic disconnections are possible:

Route A: Reaction of octylmagnesium bromide (a Grignard reagent derived from 1-bromooctane) with butanal (an aldehyde).

Route B: Reaction of propylmagnesium bromide (a Grignard reagent derived from 1-bromopropane) with nonanal (an aldehyde).

In both routes, the nucleophilic alkyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org This addition reaction forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup (e.g., with dilute HCl or NH₄Cl) to yield the secondary alcohol, 4-dodecanol. chemrxiv.org

Following the synthesis and purification of 4-dodecanol, the final silylation step is performed as described previously, using trimethylsilyl chloride and a base to afford this compound. This method is highly reliable and generally provides good yields.

| Grignard Reagent | Aldehyde | Intermediate Product | Silylating Agent | Final Product |

| Octylmagnesium bromide | Butanal | 4-Dodecanol | Trimethylsilyl chloride (TMSCl) | This compound |

| Propylmagnesium bromide | Nonanal | 4-Dodecanol | Trimethylsilyl chloride (TMSCl) | This compound |

Stereoselective and Enantioselective Synthesis of Chiral Dodecanols and their Silyl Ethers

The carbon atom at the 4-position in 4-dodecanol is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). For applications where a single enantiomer is required, stereoselective synthetic methods must be employed.

Chiral Auxiliary-Based Approaches

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a subsequent reaction to proceed with high diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org

For the synthesis of a specific enantiomer of 4-dodecanol, one could adapt well-established chiral auxiliary methods, such as those developed by Evans or Myers. For example, an Evans oxazolidinone auxiliary could be acylated with butanoyl chloride. The resulting imide can then be subjected to a diastereoselective aldol (B89426) reaction with the enolate of octanal, or an alkylation with an octyl halide. Subsequent removal of the auxiliary would yield a chiral β-hydroxy carbonyl compound, which could be further processed to afford enantiomerically enriched 4-dodecanol. The choice of auxiliary and reaction conditions dictates the stereochemical outcome. wikipedia.org While powerful, these methods are often multi-step and require stoichiometric amounts of the chiral auxiliary. scielo.brscienceopen.com

Asymmetric Catalysis in Silyl Ether Formation

Asymmetric catalysis offers a more atom-economical approach to obtaining chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of this compound, this can be achieved through the kinetic resolution of racemic 4-dodecanol.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for their separation. researchgate.net The enantioselective silylation of secondary alcohols has become a competitive alternative to traditional acylation-based resolutions. researchgate.netacs.org

Various catalytic systems have been developed for this purpose. For instance, chiral guanidines have been shown to act as effective bases to mediate the asymmetric silylation of secondary alcohols. rsc.org In a typical procedure, racemic 4-dodecanol would be treated with a sub-stoichiometric amount of a silylating agent in the presence of a chiral guanidine catalyst. One enantiomer would be preferentially silylated, allowing for the separation of the enantioenriched this compound from the unreacted, enantioenriched 4-dodecanol. rsc.org Other successful catalysts include copper-hydride complexes and small organic molecules like (-)-tetramisole, which have demonstrated high selectivity factors in the kinetic resolution of various secondary alcohols. researchgate.netnih.govacs.orgresearchgate.net

| Catalyst Type | Methodology | Key Outcome | Selectivity Data |

| Chiral Guanidines rsc.org | Kinetic Resolution | Enantioselective silylation of one enantiomer over the other. | Moderate to good enantiomeric excess (ee) |

| Copper-Hydride Complexes nih.gov | Kinetic Resolution | Enantio- and diastereoselective silylation. | High selectivity factors (s > 50) reported for complex alcohols. |

| (-)-Tetramisole researchgate.net | Kinetic Resolution | Nucleophilic catalysis of enantioselective silylation. | Selectivity factors up to 25 reported. |

Diastereoselective Control in Dodecane Functionalization

Achieving diastereoselective control in the functionalization of a long, flexible alkyl chain such as dodecane presents a significant synthetic challenge. The inherent conformational flexibility of the alkane makes it difficult to enforce a specific three-dimensional arrangement that would allow a reagent to approach from one face preferentially over another. Direct C-H functionalization of dodecane to install a hydroxyl group at the C-4 position with high diastereoselectivity is not a straightforward process and remains a frontier in synthetic chemistry emory.edu.

Consequently, the stereocenter at the C-4 position is typically established through methods other than direct functionalization of the pre-formed dodecane skeleton. Common strategies include:

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material that already contains the required stereocenter. For instance, a chiral building block could be elaborated through chain-extension reactions (e.g., Grignard reactions or Wittig reactions) to construct the full dodecane backbone.

Asymmetric Synthesis: Creating the chiral center during the synthesis. An example would be the asymmetric reduction of a ketone precursor, 4-dodecanone (B146902), using chiral catalysts or reagents (e.g., those developed from the Noyori asymmetric hydrogenation) to produce (R)- or (S)-4-dodecanol with high enantiomeric excess.

Substrate-Controlled Reactions: In more complex analogues of 4-hydroxydodecane that may contain existing stereocenters, these can be used to direct the formation of a new stereocenter at C-4. For example, the Fráter–Seebach alkylation of chiral β-hydroxy esters can be used to introduce alkyl substituents with high diastereoselectivity, although this is more applicable to constructing the carbon skeleton rather than functionalizing it directly researchgate.net.

These approaches bypass the difficulties of direct, stereocontrolled C-H functionalization of a simple alkane, instead building the desired stereochemistry into the molecule's framework from the outset. Once the chiral alcohol, 4-hydroxydodecane, is prepared, it can be readily converted to this compound.

Protecting Group Chemistry and Strategic Integration of Trimethylsilyl Ethers

The hydroxyl group is highly reactive and often requires protection to prevent it from interfering with reactions at other sites in a molecule. Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation and removal under specific, mild conditions wikipedia.orgjocpr.comstudy.com. The trimethylsilyl (TMS) ether is one of the simplest silyl ethers, offering temporary protection for hydroxyl groups.

Selective Formation and Removal of Trimethylsilyl Ether

The utility of a protecting group is defined by the ease and selectivity of its formation and removal.

Formation: A trimethylsilyl ether is typically formed by reacting the alcohol (4-hydroxydodecane) with a silylating agent, most commonly trimethylsilyl chloride (TMSCl). The reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct study.com. The reaction proceeds through an SN2-like mechanism at the silicon atom libretexts.org. Due to the low steric hindrance of the methyl groups on the silicon atom, this reaction is generally fast and efficient for primary and secondary alcohols.

Removal (Deprotection): The removal of a TMS group is most commonly achieved using fluoride (B91410) ion sources or acidic conditions libretexts.org. The Si-F bond is exceptionally strong, providing a powerful thermodynamic driving force for the cleavage reaction organic-chemistry.org.

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. The TMS group, having the smallest substituents (methyl groups), is the most labile among common silyl ethers. This differential stability allows for selective deprotection. For example, a highly labile TMS ether can often be removed under conditions that leave a more robust silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether, intact wikipedia.org.

Acid-catalyzed deprotection is also highly sensitive to steric hindrance. Less-hindered silyl ethers are cleaved more rapidly in acidic media wikipedia.org. This provides another avenue for selective deprotection.

science| Reagent Class | Specific Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Fluoride Sources | Tetrabutylammonium (B224687) fluoride (TBAF) | THF, 0 °C to RT | Highly effective for most silyl ethers. Can be selective based on steric hindrance and reaction time organic-chemistry.orggelest.com. |

| Hydrofluoric acid-pyridine (HF·Py) | THF/Pyridine, 0 °C | Often used for selective deprotection of primary TBDMS groups wikipedia.orggelest.com. Must be used in plastic labware. | |

| Acidic Conditions | Acetic Acid (AcOH) | AcOH/THF/H₂O | Mild conditions, cleaves TMS much faster than TBDMS or TIPS wikipedia.org. |

| Camphorsulfonic acid (CSA) | MeOH, 0 °C to RT | Can deprotect primary TBDMS groups relatively quickly wikipedia.org. | |

| Specialized Reagents | Lithium Acetate (LiOAc) | DMF/H₂O | Chemoselectively cleaves phenolic silyl ethers in the presence of aliphatic silyl ethers acs.org. |

Mechanistic Investigations of 4 Trimethylsilyloxydodecane Formation and Transformations

Detailed Reaction Pathway Elucidation for Silyl (B83357) Ether Synthesis

The synthesis of 4-trimethylsilyloxydodecane from dodecan-4-ol and a silicon source, such as trimethylsilyl (B98337) chloride (TMSCl) or hexamethyldisilazane (B44280) (HMDS), typically proceeds through a nucleophilic substitution pathway at the silicon center. The most common mechanism involves the activation of the alcohol's hydroxyl group.

In a base-catalyzed reaction, a base (e.g., a tertiary amine like triethylamine (B128534) or an imidazole) deprotonates the dodecan-4-ol to form a more potent nucleophile, the dodecan-4-alkoxide. This alkoxide then attacks the electrophilic silicon atom of the silylating agent (e.g., TMSCl). The reaction proceeds via a trigonal bipyramidal, pentacoordinate silicon intermediate in a concerted or stepwise SN2-like mechanism. The leaving group (chloride in the case of TMSCl) is expelled, resulting in the formation of the O-Si bond of this compound and a salt byproduct.

Alternatively, dehydrogenative silylation offers a pathway that avoids the formation of stoichiometric salt byproducts. organic-chemistry.org In this method, dodecan-4-ol reacts with a hydrosilane, such as triethylsilane, in the presence of a catalyst. The reaction involves the formation of an O-H bond and an Si-H bond, which combine to release dihydrogen gas (H₂) as the sole byproduct. organic-chemistry.orgnih.gov Iodine can also serve as an efficient and nearly neutral catalyst for silylation using HMDS. organic-chemistry.org

A simplified representation of the base-catalyzed pathway is as follows:

Deprotonation: Dodecan-4-ol + Base ⇌ Dodecan-4-alkoxide + [Base-H]⁺

Nucleophilic Attack: Dodecan-4-alkoxide + (CH₃)₃Si-Cl → [Intermediate Complex]

Product Formation: [Intermediate Complex] → this compound + Cl⁻

Catalytic Cycle Analysis in Metal-Mediated Silylation Reactions on Aliphatic Chains

Metal-mediated catalysis provides highly efficient and selective routes for the silylation of alcohols, including those with long aliphatic chains like dodecan-4-ol. Transition metals such as iron, copper, and ruthenium are effective in promoting these transformations under mild conditions. nih.govorganic-chemistry.orgrsc.org

A prominent example is the iron-catalyzed transfer hydrosilylation using silyl formates. organic-chemistry.org Mechanistic studies suggest the formation of an active iron-hydride species which is central to the catalytic cycle. organic-chemistry.org Similarly, copper-hydride (Cu-H) catalysis is widely used for the dehydrogenative coupling of alcohols with hydrosilanes. nih.govresearchgate.net

A generalized catalytic cycle for a metal-hydride (M-H) catalyzed dehydrogenative silylation of dodecan-4-ol can be proposed as follows:

Alcohol Coordination/Activation: The catalyst, often a metal complex with specific ligands, interacts with dodecan-4-ol. In some systems, a base is required to form the metal-alkoxide.

Sigma-Bond Metathesis or Oxidative Addition: The hydrosilane (R₃SiH) reacts with the metal center. In one plausible pathway, the alcohol and hydrosilane undergo sigma-bond metathesis at the metal center, eliminating H₂ and forming a metal-silyl intermediate (M-SiR₃).

Reductive Elimination: The silyl ether, this compound, is formed through reductive elimination from a metal-alkoxide-silyl intermediate, regenerating the active metal catalyst for the next cycle.

The use of earth-abundant metals like iron is particularly advantageous for sustainable synthesis, offering mild reaction conditions and releasing only gaseous byproducts like H₂ and CO₂ in the case of silyl formates. organic-chemistry.org

Fundamental Understanding of Regio- and Stereocontrol Elements at the C-4 Position of Dodecane (B42187)

The silylation of dodecan-4-ol inherently provides perfect regioselectivity, as the reaction occurs at the only available hydroxyl group. The more significant challenge lies in stereocontrol, as the C-4 position is a chiral center. The silylation of racemic dodecan-4-ol can be controlled to favor one enantiomer over the other through a process known as kinetic resolution.

Kinetic resolution relies on the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic alcohol. researchgate.netnih.gov This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted to the silyl ether) from the slower-reacting one (which remains as the alcohol).

Several catalytic systems have been developed for the kinetic resolution of secondary alcohols via enantioselective silylation:

Chiral Nucleophilic Catalysts: Small organic molecules, such as the isothiourea derivative (-)-tetramisole, have been shown to catalyze the kinetic resolution of monofunctional secondary alcohols with high selectivity. nih.govsc.edu The catalyst activates the silylating agent (e.g., triphenylsilyl chloride) to form a chiral silylating species, which then preferentially reacts with one enantiomer of the alcohol.

Transition-Metal Catalysis: Copper-hydride catalysts paired with chiral ligands, such as (R,R)-Ph-BPE, are highly effective for the dehydrogenative silylation of secondary alcohols, achieving excellent selectivity factors. nih.govresearchgate.net

The effectiveness of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting enantiomer (k_fast) versus the slow-reacting one (k_slow). A higher s value indicates better separation.

| Catalyst System | Silylating Agent | Substrate Type | Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| (-)-Tetramisole | Ph₃SiCl | Monofunctional Secondary Alcohols | Up to 25 | nih.gov |

| CuCl/NaOtBu/(R,R)-Ph-BPE | Me₂PhSiH | Allylic Secondary Alcohol | 12 | researchgate.net |

| CuCl/NaOtBu/(R,R)-Ph-BPE | Et₃SiH | Benzylic Secondary Alcohol | >50 | nih.gov |

These examples, while not specific to dodecan-4-ol, demonstrate the principles that govern the stereocontrolled synthesis of chiral silyl ethers like this compound.

Transition State Characterization and Kinetic Studies of Silylation Processes

The mechanism of silylation is often elucidated through kinetic studies and the characterization of its transition state, both experimentally and computationally. caltech.edursc.org For the silylation of an alcohol, the reaction typically proceeds through an Sɴ2-like pathway at the silicon atom. The transition state is believed to involve a pentacoordinate, trigonal bipyramidal silicon geometry where the incoming nucleophile (the alkoxide) and the leaving group occupy the axial positions. researchgate.net

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For example, linear free-energy relationships, such as the Hammett equation, have been used to probe the electronic effects of substituents on the silylating agent. researchgate.net Studies on substituted triphenylsilyl chlorides revealed that electron-donating groups slow the reaction rate, while electron-withdrawing groups increase it, suggesting a significant redistribution of charge in the transition state. researchgate.net

Computational studies using Density Functional Theory (DFT) are powerful tools for modeling reaction pathways and calculating the energies of transition states. caltech.edu These calculations can reveal the lowest energy pathway and support experimentally observed regioselectivity. caltech.edu

Experimental gas-phase kinetic studies on related reactions, such as the insertion of a silylene into a Si-H bond, provide fundamental kinetic parameters that are relevant to silylation processes involving hydrosilanes.

| Parameter | Value |

|---|---|

| Arrhenius Equation | log(k/cm³ molecule⁻¹ s⁻¹) = (−13.53 ± 0.19) + (11.29 ± 1.46) kJ mol⁻¹ / (RT ln 10) |

| Activation Energy (Ea) | -11.29 ± 1.46 kJ mol⁻¹ |

| Kinetic Isotope Effect (kH/kD) | ~1.2 (with little temperature dependence) |

The negative activation energy observed in this specific study is characteristic of gas-phase reactions with an intermediate complex, but the data provides a framework for understanding the energetics. The kinetic isotope effect (KIE) offers insight into bond-breaking/forming events in the rate-determining step. A KIE value close to 1, as seen here, suggests that the Si-H(D) bond cleavage is not the sole determinant of the reaction rate in the transition state of this silylene insertion process. rsc.org These fundamental studies contribute to a deeper understanding of the factors governing the rates and mechanisms of more complex silylation reactions in solution.

Reactivity and Transformations of 4 Trimethylsilyloxydodecane in Organic Synthesis

Conversion to Other Functionalities

The trimethylsilyl (B98337) (TMS) ether in 4-trimethylsilyloxydodecane serves primarily as a protecting group for the secondary alcohol, 4-dodecanol (B156585). This protection allows for chemical manipulations at other sites of a molecule without interference from the hydroxyl group. The subsequent removal of the TMS group or its direct conversion into other functionalities is a cornerstone of its synthetic utility.

Selective Deprotection and Alcohol Reactivity

The cleavage of the silicon-oxygen bond to regenerate the parent alcohol is a fundamental transformation of this compound. This deprotection is typically achieved under mild conditions, which preserves other sensitive functional groups within a molecule. The two most common methods for deprotection involve the use of fluoride (B91410) ion sources or acidic hydrolysis.

Fluoride-based deprotection is highly effective due to the high strength of the silicon-fluorine bond (Si-F bond energy is ~142 kcal/mol), which acts as the thermodynamic driving force for the reaction. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are frequently used. Acid-catalyzed hydrolysis, often using reagents like acetic acid in a THF/water mixture or hydrochloric acid in methanol, is another standard procedure. The choice of reagent can be critical in complex syntheses where chemoselectivity is required.

Table 1: Representative Conditions for Deprotection of Secondary TMS Ethers

| Reagent/Catalyst | Solvent(s) | Typical Conditions | Reference |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | 1.0 M solution, Room Temp, 1-3 h | nih.govpherobase.com |

| Hydrofluoric Acid (HF) - Pyridine | Tetrahydrofuran (THF) | 70% HF/Pyridine, 0 °C to Room Temp | General Knowledge |

| Acetic Acid (AcOH) | THF / Water | 3:1 mixture, Room Temp, 8-16 h | wikipedia.org |

| Hydrochloric Acid (HCl) | Methanol (MeOH) | 1 M HCl, Room Temp, 1-2 h | nih.gov |

| Cesium Fluoride (CsF) | Methanol (MeOH) or Acetonitrile (MeCN) | Catalytic to stoichiometric, Room Temp | acs.org |

Once deprotected, the resulting 4-dodecanol is a versatile intermediate. The secondary hydroxyl group can undergo a wide range of classical alcohol reactions, including:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters.

Etherification: Williamson ether synthesis via deprotonation to the alkoxide followed by reaction with an alkyl halide.

Nucleophilic Substitution: Conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate) allows for substitution with various nucleophiles.

Oxidation and Reduction Pathways

The functional level of the C4 position in this compound can be readily altered through oxidation or reduction.

Oxidation: The most common transformation is the oxidation of the protected or deprotected alcohol to the corresponding ketone, 4-dodecanone (B146902). While direct oxidation of silyl (B83357) ethers is possible, the more conventional and reliable route involves deprotection to 4-dodecanol followed by oxidation. A wide array of reagents can accomplish this transformation, with the choice often depending on the scale and the presence of other functional groups. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and chromic acid-based oxidations (e.g., PCC, PDC). Some modern methods also allow for the direct, one-pot cleavage and oxidation of silyl ethers to the corresponding carbonyl compounds using reagents like IBX in the presence of an acid catalyst. organic-chemistry.org

Table 2: Common Reagents for Oxidation of Secondary Alcohols

| Reagent | Typical Conditions | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temp | Mild, but chromium is toxic. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temp | Mild, avoids heavy metals, but can be explosive. |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Dichloromethane (CH₂Cl₂), -78 °C to Room Temp | High-yielding, avoids heavy metals, requires low temps. |

| 2-Iodoxybenzoic acid (IBX) | Dimethyl sulfoxide (B87167) (DMSO), Room Temp | Can be used for direct oxidation of the silyl ether. organic-chemistry.org |

Reduction: The reduction of this compound typically refers to the complete removal of the oxygen functionality to yield dodecane (B42187). This is a more challenging transformation than deprotection or oxidation. A common strategy involves converting the deprotected alcohol into a thioester or a tosylate, followed by reductive cleavage using reagents like Raney nickel or lithium aluminum hydride, respectively. Direct reduction of silyl ethers to the corresponding alkane is less common but can be achieved under specific conditions, often involving strong Lewis acids and a silane (B1218182) reducing agent like triethylsilane. acs.org

Carbon-Carbon Bond Forming Reactions Involving the Trimethylsilyloxy Moiety

While the trimethylsilyloxy group itself is not reactive in many C-C bond-forming reactions, it serves as a crucial precursor to reactive intermediates.

Aldol (B89426) and Related Condensations

This compound, as a simple silyl ether, cannot directly act as a nucleophile in an aldol reaction. However, it is a direct precursor to a silyl enol ether, which is a key nucleophile in the Mukaiyama aldol reaction. researchgate.netresearchgate.net The transformation involves a two-step sequence:

Oxidation: As described in section 4.1.2, this compound is first oxidized to 4-dodecanone.

Silyl Enol Ether Formation: The resulting ketone is then treated with a base and a silylating agent (e.g., trimethylsilyl chloride) to form a silyl enol ether. The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions to form either the kinetic or thermodynamic silyl enol ether. patsnap.com

Once formed, the silyl enol ether of 4-dodecanone can react with aldehydes or ketones in the presence of a Lewis acid (e.g., TiCl₄) to form a β-hydroxy ketone, thus achieving a crossed aldol addition. nih.govmdpi.com This strategy allows the dodecane backbone to be elaborated at the C3 or C5 position.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic structures from acyclic dienes. mdpi.com The saturated alkyl chain of this compound makes it unsuitable for RCM. To employ this strategy, the dodecane backbone would first need to be modified to incorporate two terminal alkene functionalities.

For example, a hypothetical precursor derived from this compound could be synthesized. In such a molecule, the trimethylsilyloxy group would be retained as a protected alcohol while the RCM reaction proceeds to form a carbocycle. The presence of the bulky silyl ether can influence the stereochemical outcome of the RCM reaction. thieme-connect.com Alternatively, RCM can be used to synthesize cyclic silyl enol ethers, which are versatile synthetic intermediates. acs.org

Role as a Key Intermediate in the Synthesis of Complex Dodecane-Based Structures

The functionalized dodecane skeleton is a common motif in a variety of natural products, including macrolides, pheromones, and polyketides. nih.govnih.gov this compound, as a stable, protected form of 4-dodecanol, represents a valuable chiral or achiral building block for the total synthesis of these complex molecules.

The C4-oxygenation provides a strategic handle for introducing further functionality and for building stereocenters. For instance, in the synthesis of the marine antibiotic (-)-malyngolide, a key intermediate features a hydroxylated long-chain alkyl group. acs.orgorganic-chemistry.orgnih.gov A protected dodecanol (B89629) derivative like this compound could serve as a starting point for constructing the northern fragment of such a molecule. Similarly, the cytotoxic lactone microcarpalide contains a polyoxygenated dodecane-derived chain where a C4-oxygenated precursor could be envisioned as a key starting material. nih.govacs.orgacs.orgnih.gov

The synthetic pathways described above—oxidation to a ketone, formation of a silyl enol ether for aldol reactions, and subsequent functional group manipulations—allow for the elaboration of the simple dodecane chain into the complex architectures found in nature. The trimethylsilyl protecting group is crucial in this process, masking the C4 hydroxyl group's reactivity until it is needed in a later synthetic step.

Table 3: Examples of Dodecane-Based Natural Products

| Natural Product | Class | Biological Relevance | Potential Synthetic Connection to this compound |

| (-)-Malyngolide | Macrolide | Antibiotic activity against Mycobacterium smegmatis. acs.org | The C4-oxygenated dodecane backbone could serve as a precursor to the main alkyl chain. organic-chemistry.orgnih.gov |

| Microcarpalide | Nonenolide | Cytotoxic and exhibits antimicrofilament activity. acs.org | The polyketide chain could be constructed using a C4-oxygenated fragment as a starting point. nih.govacs.org |

| (E,Z)-7,9-dodecadienyl acetate | Pheromone | Major sex pheromone component of the European grapevine moth. nih.gov | Could be used in the synthesis of the dodecanol precursor before unsaturation and acetylation. |

| Sapinofuranone B | Butenolide | Isolated from Sapium insigne. nih.gov | The furanone side chain is attached to a dodecane-like tail, which could be derived from a C4-functionalized precursor. |

Computational Chemistry and Theoretical Studies of 4 Trimethylsilyloxydodecane

Quantum Mechanical Calculations for Electronic Structure and Conformation

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of 4-trimethylsilyloxydodecane at the molecular level. These methods allow for a detailed examination of the molecule's conformational landscape and the electronic characteristics of its key functional group.

The dodecane (B42187) chain in this compound is characterized by a high degree of conformational flexibility due to the rotation around its carbon-carbon single bonds. maricopa.edu The most stable conformation of an open-chain alkane is the all-staggered, anti-periplanar arrangement, which minimizes both torsional and steric strain. lumenlearning.comlibretexts.org In this "zigzag" form, the large substituents on adjacent carbon atoms are positioned 180° apart, leading to the lowest energy state. maricopa.edu

However, rotations around the C-C bonds can lead to other, higher-energy conformations, such as gauche and eclipsed forms. libretexts.org In a gauche conformation, bulky groups are situated at a 60° dihedral angle, introducing some steric hindrance. libretexts.org Eclipsed conformations, where substituents are directly aligned with one another (0° dihedral angle), are the highest in energy due to significant torsional and steric strain. lumenlearning.com The presence of the bulky trimethylsilyloxy group at the C4 position is expected to influence the local conformational preferences of the dodecane chain in its vicinity to minimize steric interactions.

Table 1: Relative Energies of Alkane Conformations

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) | Stability |

| Anti | 180° | 0 | Most Stable |

| Gauche | 60° | ~0.9 | Less Stable |

| Eclipsed | 0° | >3 | Least Stable |

Note: The energy values are general approximations for butane (B89635) and may vary for the dodecane chain.

The trimethylsilyl (B98337) ether group, -OSi(CH₃)₃, significantly influences the electronic properties of the molecule. The silicon atom, being less electronegative than oxygen, imparts a high degree of covalent character to the Si-O bond. Silyl (B83357) ethers are known to be electron-donating groups. nih.gov This electronic effect is primarily due to hyperconjugation between the C-Si σ orbitals and the oxygen lone pair p orbital. u-tokyo.ac.jp

The Si-O bond is also highly polarizable, which contributes to its reactivity. The presence of d-orbitals on silicon, although a topic of debate, has been traditionally invoked to explain some of the reactivity patterns of organosilicon compounds. u-tokyo.ac.jp The trimethylsilyl group is sterically bulky, which not only provides a protective function for the alcohol but also influences the molecule's shape and intermolecular interactions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations can be employed to model the hydrolysis of the silyl ether bond, a common deprotection strategy. This reaction typically proceeds via a nucleophilic attack on the silicon atom. libretexts.org The mechanism can be either acid- or base-catalyzed. Under acidic conditions, the ether oxygen is protonated, making the silicon atom more electrophilic. Under basic or nucleophilic conditions (e.g., with fluoride (B91410) ions), a pentacoordinate silicon intermediate is often proposed. libretexts.org

DFT calculations would allow for the determination of the activation energies for these pathways, helping to predict the reaction conditions required for the cleavage of the silyl ether. The transition state geometries would reveal the concerted or stepwise nature of the bond-forming and bond-breaking processes. researchgate.net

Table 2: Theoretical Parameters from DFT Calculations for Silyl Ether Cleavage

| Parameter | Description |

| Activation Energy (Ea) | The minimum energy required to initiate the cleavage reaction. |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction (exothermic or endothermic). |

| Transition State Geometry | The arrangement of atoms at the highest point on the reaction pathway. |

| Intermediate Species | The structure and stability of any transient species formed during the reaction. |

In more complex molecules, DFT can help rationalize the regioselectivity and stereoselectivity of reactions involving the silyl ether. For instance, in reactions where multiple reactive sites are present, DFT can predict which site is more susceptible to attack based on the calculated electronic properties, such as atomic charges and frontier molecular orbital analysis.

The stereochemical outcome of reactions at the chiral center (C4) upon cleavage or formation of the silyl ether could also be investigated. DFT calculations can determine the energy barriers for different stereochemical pathways, explaining why one stereoisomer might be formed preferentially over another.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org MD simulations of this compound in various environments (e.g., in a nonpolar solvent or in bulk) can provide a detailed picture of its intermolecular interactions.

The long dodecane chain will primarily engage in van der Waals interactions with neighboring molecules, leading to aggregation and influencing properties like viscosity and boiling point. nih.gov The trimethylsilyloxy group introduces a polar site in an otherwise nonpolar molecule. The oxygen atom can act as a hydrogen bond acceptor, although this interaction is sterically hindered by the bulky trimethylsilyl group.

MD simulations can quantify the radial distribution functions between different parts of the molecule, revealing how they pack together in the liquid state. rsc.org These simulations can also be used to calculate transport properties such as diffusion coefficients and viscosity, which are important for understanding the bulk behavior of the substance. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Characterization in Research

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry is a powerful technique for the unequivocal confirmation of the elemental composition of 4-trimethylsilyloxydodecane. By providing highly accurate mass measurements, typically with sub-ppm mass accuracy, HRMS allows for the confident assignment of a molecular formula from the measured mass-to-charge ratio (m/z) of the molecular ion. researchgate.net

When subjected to electron ionization (EI) in an HRMS instrument, this compound undergoes predictable fragmentation, yielding a pattern of ions that is characteristic of its structure. The trimethylsilyl (B98337) (TMS) group is particularly prone to fragmentation and rearrangement, providing key diagnostic ions. A prominent feature in the mass spectra of trimethylsilyl ethers is the base peak at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion. researchgate.net Another significant ion is often observed at m/z 75, which arises from a rearrangement to form the [(CH₃)₂SiOH]⁺ ion. researchgate.net

Table 1: Plausible High-Resolution Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M]⁺ | [C₁₅H₃₄OSi]⁺ | 258.2379 | 258.2375 | -1.55 |

| [M-CH₃]⁺ | [C₁₄H₃₁OSi]⁺ | 243.2144 | 243.2140 | -1.64 |

| [M-C₃H₇]⁺ | [C₁₂H₂₇OSi]⁺ | 215.1831 | 215.1828 | -1.40 |

| [M-C₈H₁₇]⁺ | [C₇H₁₇OSi]⁺ | 145.1048 | 145.1045 | -2.07 |

| [(CH₃)₃Si]⁺ | [C₃H₉Si]⁺ | 73.0497 | 73.0495 | -2.74 |

Note: The data presented in this table is illustrative of typical results obtained from HRMS analysis and is intended for educational purposes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

The carbon atom at the 4-position in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)-4-trimethylsilyloxydodecane and (S)-4-trimethylsilyloxydodecane. Standard ¹H and ¹³C NMR spectroscopy can confirm the connectivity of the molecule but cannot distinguish between these enantiomers. To assign the absolute stereochemistry, advanced NMR techniques involving chiral derivatizing agents (CDAs) are employed. researchgate.netacs.orgnih.gov

A common strategy is to react the precursor alcohol, (R/S)-4-dodecanol, with a chiral agent such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) to form diastereomeric esters. utoronto.ca These diastereomers, unlike enantiomers, have different physical properties and will exhibit distinct chemical shifts in their NMR spectra. utoronto.ca By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral ester center, the absolute configuration of the original alcohol can be determined.

Alternatively, chiral silylating reagents can be used to form diastereomeric silyl (B83357) ethers that are distinguishable by NMR. acs.orgnih.gov This method can be advantageous as it is performed on a molecule that is structurally very similar to the target compound. The resulting diastereomers will show different chemical shifts for the protons and carbons near the stereocenter, allowing for the assignment of the absolute configuration of this compound. Advanced 2D NMR experiments, such as COSY and HSQC, would be used to unambiguously assign all proton and carbon signals in the diastereomeric derivatives.

Table 2: Illustrative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Derivatives of this compound

| Proton | Diastereomer 1 (R,S) | Diastereomer 2 (S,S) | Δδ (δ₁ - δ₂) |

| H-3 | 1.45 | 1.48 | -0.03 |

| H-4 (CH-O) | 3.62 | 3.60 | +0.02 |

| H-5 | 1.50 | 1.46 | +0.04 |

| TMS (CH₃) | 0.09 | 0.11 | -0.02 |

Note: This table presents hypothetical data illustrating the expected chemical shift non-equivalence in diastereomers used for stereochemical assignment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas chromatography-mass spectrometry is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like this compound. researchgate.net The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net The mass spectrometer then detects and helps to identify the separated components based on their mass spectra.

For purity analysis, a sample of this compound is injected into the GC-MS system. A pure sample will ideally show a single, sharp chromatographic peak. researchgate.net The presence of additional peaks would indicate impurities, which could be starting materials (e.g., 4-dodecanol), byproducts from the silylation reaction, or contaminants from solvents. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative assessment of purity.

GC-MS is also highly effective for the analysis of isomers. mdpi.com Positional isomers of this compound, such as 2-trimethylsilyloxydodecane or 3-trimethylsilyloxydodecane, would likely have different boiling points and therefore different retention times on a standard non-polar GC column, allowing for their separation and identification. mdpi.com While GC cannot separate enantiomers on a non-chiral column, the use of a chiral stationary phase can enable the separation and quantification of the (R) and (S) enantiomers of this compound, which is crucial for determining enantiomeric excess.

Table 3: Representative Gas Chromatography-Mass Spectrometry Data for Purity and Isomer Analysis

| Compound | Retention Time (min) | Major m/z Fragments | Purity/Isomer Identification |

| This compound | 12.54 | 243, 215, 145, 73 | Main Product |

| 4-Dodecanol (B156585) | 10.82 | 168, 125, 83, 55 | Unreacted Starting Material |

| 3-Trimethylsilyloxydodecane | 12.38 | 243, 201, 159, 73 | Positional Isomer |

| Hexamethyldisiloxane | 3.15 | 147, 73 | Silylation Byproduct |

Note: The retention times and fragmentation data are representative and would vary based on the specific GC-MS conditions.

Emerging Research Avenues and Future Perspectives in 4 Trimethylsilyloxydodecane Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 4-trimethylsilyloxydodecane hinges on the selective formation of a silicon-oxygen bond with 4-dodecanol (B156585), which itself is derived from the selective oxidation of dodecane (B42187). Traditional methods for silyl (B83357) ether formation often require stoichiometric reagents and harsh conditions. The future of this compound synthesis lies in the development of sophisticated catalytic systems that offer high efficiency, selectivity, and sustainability.

One of the most promising areas of research is the use of earth-abundant metal catalysts . Transition metals such as iron, cobalt, nickel, and manganese are being explored as cost-effective and environmentally benign alternatives to precious metal catalysts for hydrosilylation and dehydrogenative coupling reactions. unc.eduresearchgate.net These catalysts can facilitate the direct reaction of an alcohol with a hydrosilane, producing the silyl ether and, in the case of dehydrogenative coupling, hydrogen gas as the only byproduct. researchgate.net For the synthesis of this compound, this would involve the reaction of 4-dodecanol with a trimethylsilane (B1584522) source in the presence of a suitable earth-abundant metal catalyst. The development of ligands that can tune the reactivity and selectivity of these metal centers will be crucial for achieving high yields of the desired product.

Organocatalysis represents another significant frontier in silyl ether synthesis. acs.org Metal-free catalysts, such as N-heterocyclic carbenes (NHCs) and frustrated Lewis pairs, have been shown to effectively promote the silylation of alcohols. researchgate.net These catalysts operate under mild conditions and can offer unique selectivity profiles. Furthermore, the development of chiral organocatalysts opens the door to the enantioselective synthesis of silyl ethers, which is particularly relevant for creating chiral analogues of this compound. acs.org

The cooperative action of multiple catalytic species is also emerging as a powerful strategy. For instance, rhodium/lanthanum cooperative catalysis has been shown to be effective in the reductive C–O silylation of various alcohol derivatives. googleapis.com Such bimetallic systems can activate both the alcohol and the silylating agent, leading to enhanced reactivity and selectivity. Exploring these cooperative catalytic systems for the silylation of long-chain secondary alcohols like 4-dodecanol could lead to highly efficient synthetic routes.

Below is a table summarizing some of the key features of these emerging catalytic systems for silyl ether synthesis.

| Catalytic System | Key Features | Potential Advantages for this compound Synthesis |

| Earth-Abundant Metal Catalysts (Fe, Co, Ni, Mn) | Cost-effective, low toxicity, versatile reactivity. | Sustainable and economical production. |

| Organocatalysts (e.g., N-Heterocyclic Carbenes) | Metal-free, mild reaction conditions, potential for enantioselectivity. | Avoids metal contamination, access to chiral products. |

| Cooperative Catalysis (e.g., Rh/La) | Synergistic activation of substrates, enhanced reactivity. | High efficiency and selectivity. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of efficient catalytic systems from the laboratory to industrial-scale production requires robust and scalable manufacturing processes. Flow chemistry and automated synthesis platforms are poised to revolutionize the synthesis of fine chemicals like this compound.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and the ability to readily scale up production by extending the operation time or by "numbering up" (running multiple reactors in parallel). google.com For the synthesis of this compound, a flow process could involve pumping a solution of 4-dodecanol and a silylating agent through a heated reactor packed with a solid-supported catalyst. This would allow for continuous production of the desired silyl ether with minimal manual intervention.

Automated synthesis platforms combine robotics, software, and analytical tools to perform chemical reactions in a high-throughput and automated fashion. These platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of this compound. Once optimized, these platforms can be used for the on-demand synthesis of the compound and its analogues. Companies like Synple Chem and SRI Biosciences have developed automated synthesizers that can perform a variety of organic reactions, including the protection and deprotection of alcohols. nih.gov

The integration of artificial intelligence and machine learning with these automated platforms is a particularly exciting prospect. By analyzing data from a large number of experiments, machine learning algorithms can predict the optimal conditions for a given reaction, further accelerating the discovery and optimization of synthetic routes to this compound.

The table below outlines the potential benefits of integrating these modern synthesis platforms for the production of this compound.

| Platform | Key Features | Potential Impact on this compound Synthesis |

| Flow Chemistry | Precise control, enhanced safety, scalability. | Efficient, safe, and scalable production. |

| Automated Synthesis | High-throughput screening, on-demand synthesis. | Rapid optimization of reaction conditions and facile synthesis of analogues. |

| AI/Machine Learning Integration | Predictive modeling, accelerated optimization. | Faster discovery of optimal synthetic routes. |

Chemoenzymatic Approaches for Highly Stereoselective Dodecane Functionalization

The synthesis of enantiomerically pure this compound requires a highly stereoselective method for introducing the hydroxyl group at the C4 position of dodecane. Chemoenzymatic synthesis , which combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis, offers a powerful solution.

The first step in a chemoenzymatic route to chiral this compound would be the stereoselective hydroxylation of dodecane to produce either (R)- or (S)-4-dodecanol. Cytochrome P450 monooxygenases are a class of enzymes renowned for their ability to catalyze the hydroxylation of unactivated C-H bonds with high regio- and stereoselectivity. acs.org Through protein engineering, variants of P450 enzymes, such as P450 BM-3, have been developed that can hydroxylate long-chain alkanes at specific positions with high enantiomeric excess. researchgate.net For example, engineered P450 BM-3 variants have been shown to hydroxylate octane (B31449) to produce (S)-2-octanol with up to 40% ee. researchgate.net Further engineering of these enzymes could lead to variants that are highly selective for the hydroxylation of dodecane at the C4 position.

Once the chiral alcohol is obtained, the second step would be the chemical silylation to form the trimethylsilyl (B98337) ether. This can be achieved using the catalytic methods described in section 7.1. The combination of a highly selective enzymatic hydroxylation followed by an efficient chemical silylation would provide a streamlined and effective route to enantiomerically pure this compound.

While lipases have been explored for the kinetic resolution of alcohols via acylation and, to a lesser extent, silylation, recent studies suggest that their activity towards silyl ethers may be non-specific and not involve the enzyme's active site. nih.govnih.gov This makes them less suitable for the highly stereoselective synthesis of silyl ethers.

A summary of a potential chemoenzymatic approach is presented in the table below.

| Step | Method | Key Advantage |

| 1. Stereoselective Hydroxylation | Engineered Cytochrome P450 Monooxygenase | High regio- and stereoselectivity for C-H activation. |

| 2. Chemical Silylation | Novel Catalytic System (e.g., Earth-Abundant Metal or Organocatalyst) | Efficient and high-yielding formation of the silyl ether. |

Advanced Materials Science Applications Derived from Silyl Ether Dodecane Analogues

The unique combination of a long, hydrophobic dodecane chain and a functionalizable silyl ether group makes this compound and its analogues attractive building blocks for the creation of advanced materials.

One area of significant potential is in the development of stimuli-responsive materials . Silyl ethers are known to be labile under acidic conditions, and the rate of cleavage can be tuned by modifying the substituents on the silicon atom. nih.govnih.gov This property can be exploited to create materials that degrade or release a payload in response to a change in pH. For example, incorporating a dodecane-based silyl ether into a polymer network could lead to materials that are stable at neutral pH but degrade in the acidic environment of a tumor or an inflamed tissue, enabling targeted drug delivery. nih.govnih.gov

The long dodecane chain can also be used to impart specific properties to polymers. For instance, incorporating this compound analogues into polyorganosiloxanes can modify the material's hydrophobicity, surface tension, and mechanical properties. kfupm.edu.sa These functionalized silicones could find applications as advanced coatings, lubricants, and elastomers. The dodecyl chain can act as a hydrophobic "tail," leading to materials with interesting self-assembly properties in solution or at interfaces.

Furthermore, silyl ether linkages can be used as dynamic covalent bonds . acs.org This means that the Si-O bond can be reversibly broken and reformed, allowing the material to be reprocessed, repaired, or reshaped. By creating cross-linked polymer networks with dodecane-functionalized silyl ethers, it may be possible to develop malleable and self-healing materials with enhanced durability and sustainability. acs.org

Finally, dodecane-based organosilanes can be used for the surface modification of materials like glass, silica, and metal oxides. researchgate.net The silyl group can form a strong covalent bond with the surface, while the long dodecyl chain creates a hydrophobic layer. This can be used to create water-repellent coatings, anti-fouling surfaces, and to improve the compatibility of inorganic fillers with organic polymers.

The table below highlights some of the potential applications of materials derived from silyl ether dodecane analogues.

| Application Area | Key Property Conferred by Silyl Ether Dodecane Analogue | Potential Use |

| Stimuli-Responsive Biomaterials | pH-sensitive silyl ether linkage. | Targeted drug delivery, biodegradable medical devices. |

| Functional Polymers | Hydrophobic dodecyl chain. | Advanced coatings, elastomers, and lubricants. |

| Malleable and Self-Healing Materials | Dynamic covalent silyl ether bonds. | Reprocessable and repairable polymers. |

| Surface Modification | Hydrophobic dodecyl tail and reactive silyl group. | Water-repellent coatings, anti-fouling surfaces. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.